molecular formula C16H16N8O B2481738 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide CAS No. 2034230-70-9

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide

Cat. No.: B2481738
CAS No.: 2034230-70-9
M. Wt: 336.359
InChI Key: VZPQMQKZQMRVDH-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a 1,2,4-triazole moiety at the 6-position, linked to an azetidine ring bearing a carboxamide group. The azetidine is further substituted with a 6-methylpyridin-2-yl group. The azetidine ring introduces conformational rigidity, which may enhance target binding specificity compared to larger heterocycles .

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O/c1-11-3-2-4-13(21-11)22-16(25)12-6-23(7-12)14-5-15(19-9-18-14)24-10-17-8-20-24/h2-5,8-10,12H,6-7H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPQMQKZQMRVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide is a complex organic molecule notable for its unique structural features, which include a pyrimidine ring, a triazole moiety, and an azetidine structure. These components suggest potential biological activities that merit investigation.

Structural Features

The compound's molecular formula is C16H16N8OC_{16}H_{16}N_8O with a molecular weight of approximately 336.36 g/mol. Its structure is characterized by:

  • Pyrimidine ring : Known for its role in various biological processes.
  • Triazole group : Often associated with antifungal and antibacterial properties.
  • Azetidine moiety : Contributes to the compound's overall reactivity and potential biological interactions.

Antimicrobial Activity

Compounds containing triazole and pyrimidine rings have been extensively studied for their antimicrobial properties. For instance:

  • Triazole derivatives are recognized for their antifungal effects against pathogens such as Candida species and Aspergillus species .
  • Pyrimidine-based compounds have shown antimicrobial activity, particularly against bacterial strains.

Anticancer Properties

The incorporation of heterocycles like triazoles and pyrimidines in drug design has led to the discovery of anticancer agents. For example:

  • Certain triazole derivatives have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Although specific mechanisms for this compound remain uncharacterized due to a lack of direct research, similar compounds typically interact with biological targets through:

  • Enzyme inhibition : Many triazole and pyrimidine derivatives act as inhibitors of key enzymes involved in cellular processes.
  • Receptor binding : These compounds may bind to specific receptors or proteins, modulating their activity and influencing cellular signaling pathways.

Comparative Analysis with Related Compounds

To understand the potential biological activity of this compound, we can compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
6-Methylpyridin-2-carboxamideMethylpyridine structureAntimicrobial activity
1H-Triazole derivativesTriazole ring presentAntiviral properties
Pyrimidine-based compoundsPyrimidine core with substitutionsAnticancer effects

This table illustrates how the presence of specific functional groups can influence biological activity.

Case Studies and Research Findings

While direct studies on the compound are scarce, related research highlights potential applications:

  • Antifungal Activity : Research on triazole derivatives indicates significant antifungal efficacy against various strains, suggesting that this compound may exhibit similar properties .
  • Kinase Inhibition : Compounds with structural similarities have been shown to inhibit kinase activity relevant to cancer therapy, indicating that this compound could also be explored in this context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Group Analysis

The compound’s structural analogs (Table 1) share carboxamide linkages and heterocyclic systems but differ in core scaffolds and substituents, leading to variations in physicochemical and pharmacological properties.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Functional Groups Molecular Weight Notable Features
Target Compound Pyrimidine + 1,2,4-triazole Azetidine carboxamide, 6-methylpyridin-2-yl ~373.4* Conformational rigidity from azetidine; potential for kinase inhibition
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide () Pyrrole Trifluoromethylpyridinyl, imidazole-ethyl 392.2 High lipophilicity (CF3 group); possible metabolic stability issues
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate () 1,2,3-Triazole Chloropyridylmethyl, ethoxymethyleneamino, ester ~338.7 Agrochemically relevant; electron-delocalized triazole for stability
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide () Pyrazolo-pyridine Ethyl-methylpyrazole, dimethylpyridine, phenyl 374.4 Bulky aromatic system; potential solubility challenges

*Calculated based on molecular formula.

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